![molecular formula C25H23N5O4 B2489114 ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896291-85-3](/img/no-structure.png)

ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

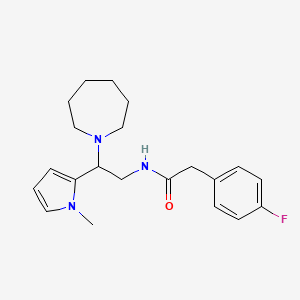

Ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a chemical compound with a complex molecular structure. It belongs to a class of compounds that exhibit a wide range of biological and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the ethylation of precursor molecules and subsequent reactions with various reagents. For instance, ethylation of imidazole-4-acetate methyl ester leads to derivatives used in further reactions (Banerjee et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds often features complex ring systems, such as imidazole and purine rings. These structures are typically non-planar and exhibit significant intra- and inter-molecular hydrogen bonding, contributing to their stability and reactivity (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Compounds similar to ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergo various heterocyclization reactions, forming derivatives with different properties. These reactions are influenced by the specific substituents and reaction conditions used (Mohareb & Gamaan, 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility and crystal structure, are dictated by their molecular geometry and the nature of substituents. They often crystallize in specific systems, showing distinct geometric configurations (Deng et al., 2010).

Chemical Properties Analysis

These compounds exhibit a range of chemical properties, such as redox behavior and electronic transitions, influenced by their structural elements. For example, electrochemical studies can reveal reversible redox behavior, indicative of their potential applications in various fields (Banerjee et al., 2013).

Scientific Research Applications

1. Ionic Liquid-Based Technologies

Ethyl-based compounds like ethyl acetate have shown potential in ionic liquid-based technologies, primarily due to their ability to dissolve various biopolymers like cellulose and chitin. The compound 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) has garnered attention for its relatively safe profile in industrial applications, albeit comprehensive toxicity and environmental impact assessments are advocated before large-scale utilization (Ostadjoo et al., 2018).

2. Process Intensification in Chemical Production

Ethyl acetate is extensively utilized in industries as a solvent for various products. Process intensification techniques like Reactive distillation and microwave reactive distillation have been explored for ethyl acetate production, promising energy savings, and economic efficiency. These methods could potentially be applied to the synthesis and processing of ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Patil & Gnanasundaram, 2020).

3. Antioxidant Capacity Assessment

The assessment of antioxidant capacity is crucial in various scientific domains. Ethyl-based compounds have been part of studies involving ABTS/potassium persulfate decolorization assays, indicating their potential role in the measurement of antioxidant capacity. Further exploration in the context of ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate could provide valuable insights (Ilyasov et al., 2020).

4. Chemical Communication Studies

Compounds like ethyl oleate have been identified as key players in chemical communication, especially in the context of honeybees. These findings can serve as a foundational step for further research into the role of similar ethyl-based compounds in chemical communication and their potential applications (Trhlin & Rajchard, 2018).

5. Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of ethyl-based compounds like ethyl tert-butyl ether (ETBE) is crucial. Studies have shown that these compounds undergo aerobic biodegradation and could influence the environmental fate of similar compounds, including ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Thornton et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-amino-6-phenylpurine with 2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid, followed by esterification with ethyl chloroacetate." "Starting Materials": [ "2-amino-6-phenylpurine", "2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with 2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)-2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid.", "Step 2: Esterification of the intermediate with ethyl chloroacetate in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product 'ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate'." ] } | |

CAS RN |

896291-85-3 |

Product Name |

ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

Molecular Formula |

C25H23N5O4 |

Molecular Weight |

457.49 |

IUPAC Name |

ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C25H23N5O4/c1-4-34-20(31)15-29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-19(17-10-6-5-7-11-17)30(24)18-12-8-9-16(2)13-18/h5-14H,4,15H2,1-3H3 |

InChI Key |

GELXCHBRKRTTJQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)

![5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2489033.png)

![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)

![(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2489042.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2489044.png)

![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)

![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)